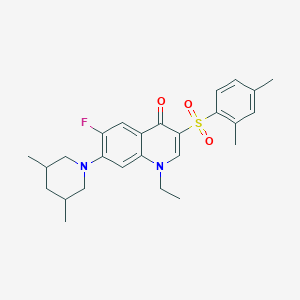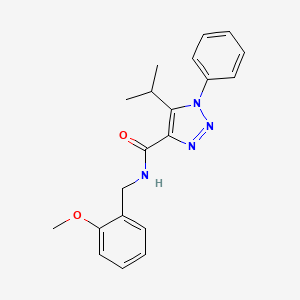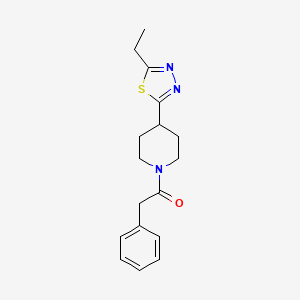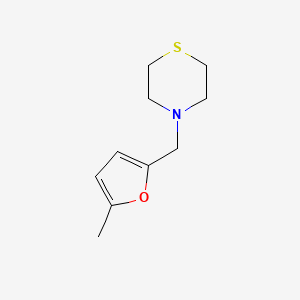
3-((2,4-dimethylphenyl)sulfonyl)-7-(3,5-dimethylpiperidin-1-yl)-1-ethyl-6-fluoroquinolin-4(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "3-((2,4-dimethylphenyl)sulfonyl)-7-(3,5-dimethylpiperidin-1-yl)-1-ethyl-6-fluoroquinolin-4(1H)-one" is a structurally complex molecule that likely exhibits a range of biological activities due to its diverse functional groups and potential for interaction with various biological targets. The presence of a sulfonyl group attached to a dimethylphenyl ring, a dimethylpiperidinyl moiety, and a fluoroquinolinone core suggests that this compound could be of interest in medicinal chemistry, particularly in the development of new pharmaceuticals.
Synthesis Analysis
The synthesis of complex quinolinone derivatives can be achieved through multi-component reactions, as demonstrated in the synthesis of polyhydroquinoline derivatives using 3-methyl-1-sulfonic acid imidazolium hydrogen sulfate as a catalyst . Similarly, the synthesis of 3,4-dihydroquinolin-2(1H)-ones through a cascade halosulfonylation of 1,7-enynes indicates the potential for creating densely functionalized quinolinone structures . These methods highlight the possibility of synthesizing the compound through a multi-step process involving the formation of multiple bonds, including C-S, C-C, and C-halogen bonds, to build molecular complexity efficiently.
Molecular Structure Analysis
The molecular structure of quinolinone derivatives is characterized by the presence of a quinoline core, which can be further modified with various substituents to enhance biological activity. The structure-activity relationships of analogs of difluorophenyl sulfonyl propanols suggest that modifications at specific positions on the molecule can significantly impact antifungal activity . This implies that the molecular structure of "3-((2,4-dimethylphenyl)sulfonyl)-7-(3,5-dimethylpiperidin-1-yl)-1-ethyl-6-fluoroquinolin-4(1H)-one" could be fine-tuned to target specific biological functions.
Chemical Reactions Analysis
The chemical reactivity of sulfonyl-containing compounds is well-documented, with sulfonamides and carbamates being synthesized from fluoro-morpholinoaniline derivatives . These reactions typically involve the use of sulfonyl chlorides or chloroformates, suggesting that the sulfonyl group in the compound of interest could undergo similar reactions to yield a variety of derivatives with potential antimicrobial activity.
Physical and Chemical Properties Analysis
The physical and chemical properties of fluoro-sulfonyl isoquinoline derivatives have been studied, revealing insights into their molecular conformations and interactions . For instance, the orientation of sulfonyl oxygen atoms and the presence of intramolecular hydrogen bonds can influence the overall molecular geometry and, consequently, the compound's physical properties such as solubility and crystallinity. These properties are crucial for the compound's behavior in biological systems and its potential as a pharmaceutical agent.
Propiedades
IUPAC Name |
3-(2,4-dimethylphenyl)sulfonyl-7-(3,5-dimethylpiperidin-1-yl)-1-ethyl-6-fluoroquinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H31FN2O3S/c1-6-28-15-25(33(31,32)24-8-7-16(2)10-19(24)5)26(30)20-11-21(27)23(12-22(20)28)29-13-17(3)9-18(4)14-29/h7-8,10-12,15,17-18H,6,9,13-14H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZNIYVRDVFUKHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CC(CC(C3)C)C)F)S(=O)(=O)C4=C(C=C(C=C4)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-((2,4-dimethylphenyl)sulfonyl)-7-(3,5-dimethylpiperidin-1-yl)-1-ethyl-6-fluoroquinolin-4(1H)-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![9-Cyclopropyl-9-azabicyclo[3.3.1]nonan-3-one](/img/structure/B2537965.png)
![2-(4-bromobutyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2537966.png)



![2-{[2-(6-methyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-2-oxoethyl]sulfanyl}-3-(2-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2537976.png)



![1-(13-Oxo-6,7,7a,8,9,10,11,13-octahydrobenzo[b]pyrido[1,2-e][1,5]oxazocin-2-yl)-3-(thiophen-2-ylmethyl)urea](/img/structure/B2537983.png)
![4-[3-(3-methoxyphenyl)-1-methyl-1H-pyrazole-5-carbonyl]-1-(pyridin-3-yl)piperazin-2-one](/img/structure/B2537984.png)